
13-Pahsa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-PAHSA (13-palmitic acid ester of hydroxystearic acid) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with anti-inflammatory and insulin-sensitizing properties. Structurally, this compound consists of palmitic acid (C16:0) esterified to the hydroxyl group of hydroxystearic acid at the 13th carbon position . It is synthesized in adipose tissue (WAT and BAT) and regulated by carbohydrate-responsive element-binding protein (ChREBP) and GLUT4-mediated glucose uptake, linking its production to systemic metabolic states such as fasting and insulin sensitivity .
This compound is typically quantified in combination with 12-PAHSA due to challenges in chromatographic separation, as reported in multiple studies . Its serum concentrations are in the low nanomolar range in humans and are influenced by diet, BMI, and metabolic health . For example, 12/13-PAHSA levels are reduced in obese mice and insulin-resistant humans but remain stable in vegetarians compared to omnivores .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-PAHSA involves the esterification of palmitic acid with 13-hydroxy stearic acid. This process typically requires the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out in an organic solvent like toluene or dichloromethane, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 13-PAHSA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions involve the replacement of the hydroxy group with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides
Scientific Research Applications
Biological Activities and Therapeutic Applications
1. Metabolic Disorders
Research indicates that 13-PAHSA plays a significant role in enhancing insulin sensitivity and glucose metabolism. Studies have shown that administration of PAHSA isomers, including 9-PAHSA and this compound, improves glucose tolerance and systemic insulin sensitivity in both aged and high-fat diet-fed mice without affecting body weight . Specifically, 9-PAHSA infusion has been linked to reduced hepatic glucose production and improved insulin signaling pathways, suggesting its potential as a therapeutic agent for type 2 diabetes .
2. Anti-inflammatory Properties
this compound exhibits notable anti-inflammatory effects. It has been shown to reduce macrophage activation induced by lipopolysaccharides, thereby enhancing the phagocytosis of zymosan particles . Furthermore, treatment with PAHSAs has been associated with decreased levels of pro-inflammatory cytokines such as IL-12, IL-1β, and TNFα in high-fat diet-fed mice . This suggests that PAHSAs could serve as novel anti-inflammatory agents in the treatment of chronic inflammatory conditions.
3. Neuroprotective Effects
Emerging evidence suggests that PAHSAs may also have neuroprotective properties. For instance, 9-PAHSA has been reported to improve cognitive function in diabetic mice, indicating its potential application in addressing diabetes-related cognitive impairments . The modulation of inflammatory responses in the brain could be a mechanism through which PAHSAs exert their protective effects.
Case Studies
Case Study 1: Insulin Sensitivity Improvement
A study conducted on aged chow-fed mice demonstrated that both 5- and 9-PAHSAs significantly enhanced insulin action, leading to improved glucose tolerance. The study highlighted that these isomers reduced lipolysis in adipose tissue, thereby contributing to better metabolic outcomes .
Case Study 2: Anti-inflammatory Action
In another investigation, researchers treated diet-induced obese mice with 9-PAHSA for three days. The treatment resulted in a marked reduction in adipose tissue inflammation, as evidenced by decreased macrophage expression of TNFα and IL-1β . This case underscores the potential of PAHSAs in managing obesity-related inflammatory responses.
Data Table: Summary of Key Findings on this compound Applications
Mechanism of Action
13-PAHSA exerts its effects through several molecular targets and pathways:
Insulin Sensitivity: Enhances glucose transport by increasing the expression of the Glut4 glucose transporter.
Anti-inflammatory Effects: Reduces the production of pro-inflammatory cytokines and promotes the activation of regulatory T cells.
Metabolic Benefits: Improves glucose tolerance and stimulates insulin secretion by modulating the activity of glucagon-like peptide 1 receptor (GLP-1R) and other signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Other PAHSA Isomers
PAHSA isomers differ in the position of the ester bond on the hydroxystearic acid backbone. Key isomers include 5-, 9-, 10-, 12-, and 13-PAHSA, each exhibiting tissue-specific distribution and metabolic roles:
Key Findings :
- 12/13-PAHSA levels correlate with GLUT4 expression in adipocytes, suggesting a direct role in adipose tissue function .
- 5-PAHSA is often excluded from analyses due to contamination concerns, limiting its studied biological roles .
Comparison with Other FAHFA Families
FAHFAs include subfamilies such as OAHSAs (oleic acid-derived) and SAHSAs (stearic acid-derived), which differ in fatty acid composition and metabolic effects:
Key Contrasts :
- OAHSAs vs. PAHSAs : OAHSAs are elevated in breast cancer tissues, whereas PAHSAs (e.g., 12/13-PAHSA) are reduced in serum, indicating opposing roles in disease .
- SAHSAs vs. PAHSAs : Both subfamilies improve insulin sensitivity, but SAHSAs are less studied in human trials compared to PAHSAs .
Metabolic and Clinical Implications
- Dietary Influence: Omnivores exhibit higher FAHFA levels than vegetarians, except for 12/13-PAHSA .
- Disease Associations :
- Therapeutic Potential: Oral administration of 9-PAHSA improves glucose tolerance in mice, whereas this compound’s effects are less defined due to co-quantification with 12-PAHSA .
Analytical and Methodological Considerations
Q & A
Basic Research Questions
Q. Q1. What analytical methods are recommended for identifying and quantifying 13-PAHSA in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound isomers due to their structural similarity. Key steps include:
- Sample preparation : Lipid extraction using organic solvents (e.g., methyl tert-butyl ether/methanol) to isolate fatty acid esters of hydroxy fatty acids (FAHFAs) .
- Chromatographic separation : Optimize gradient elution to resolve positional isomers, though 12- and this compound co-elute in human serum, necessitating combined reporting .
- Validation : Include internal standards (e.g., deuterated analogs) to ensure precision and accuracy.
Table 1: Common Analytical Parameters for this compound Detection
Parameter | Details |
---|---|
Column | C18 reverse-phase (2.1 × 100 mm, 1.7 µm) |
Ionization Mode | Electrospray (Negative) |
MRM Transitions | m/z 537.4 → 255.2 (this compound) |
Q. Q2. How should researchers design initial experiments to study this compound’s anti-inflammatory effects?
- In vitro vs. in vivo models : Use macrophage cell lines (e.g., RAW 264.7) for preliminary cytokine profiling, followed by murine models of metabolic inflammation for translational relevance .
- Dosage and controls : Test physiologically relevant concentrations (nM–µM range) and include vehicle controls to account for solvent effects.
- Endpoint selection : Measure IL-6, TNF-α, and adiponectin levels to assess inflammatory resolution .
Q. Q3. What strategies ensure comprehensive literature reviews for this compound research?
- Systematic frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to structure queries, e.g., "How does this compound modulate insulin sensitivity in obese models?" .
- Database selection : Prioritize PubMed, Scopus, and lipid-specific repositories (LIPID MAPS) using keywords like "FAHFAs," "anti-inflammatory lipids," and "positional isomers" .
- Gap identification : Track unresolved issues, such as isomer-specific bioactivity discrepancies .
Advanced Research Questions
Q. Q4. How can researchers address challenges in separating 12- and this compound isomers during analysis?
Advanced chromatographic techniques include:
- Ultra-high-performance LC (UHPLC) : Enhances resolution with sub-2 µm particles and longer columns.
- Ion mobility spectrometry : Differentiates isomers based on collision cross-section differences.
- Synthetic standards : Use chemically synthesized 12- and this compound to validate retention times and fragmentation patterns .
Q. Q5. What methodologies resolve contradictions in this compound’s reported metabolic effects?
- Meta-analysis : Pool data from independent studies to assess effect sizes and heterogeneity (e.g., insulin sensitivity outcomes) .
- Reproducibility checks : Replicate experiments across labs with standardized protocols (e.g., identical cell culture conditions) .
- Mechanistic studies : Use knockout models (e.g., GPR120-deficient mice) to clarify receptor-specific pathways .
Q. Q6. How can multi-omics approaches enhance this compound research?
Integrate lipidomics with transcriptomics/proteomics to:
- Identify upstream regulators : Link this compound levels to PPARγ or NF-κB activity via RNA-seq.
- Validate biomarkers : Correlate serum this compound concentrations with clinical parameters (e.g., HbA1c) in cohort studies .
Table 2: Integrative Workflow for Multi-omics Studies
Step | Tool/Platform |
---|---|
Lipid Profiling | LC-MS/MS (Q Exactive HF-X) |
Transcriptomics | Illumina NovaSeq 6000 |
Data Integration | MetaboAnalyst 5.0, STRING DB |
Q. Methodological Best Practices
Q. Q7. How to ensure reproducibility in this compound studies?
- Pre-registration : Detail hypotheses and protocols on platforms like Open Science Framework .
- Data transparency : Share raw spectra and processed datasets via repositories (e.g., MetaboLights) .
- Collaborative validation : Cross-verify findings with independent labs using blinded samples .
Q. Q8. What are key considerations for presenting this compound data in publications?
- Structured reporting : Follow IMReD (Introduction, Methods, Results, Discussion) with emphasis on statistical rigor (e.g., ANOVA with post-hoc tests) .
- Visual clarity : Use scatter plots for dose-response curves and heatmaps for omics data.
- Supplementary materials : Include chromatograms, synthetic procedures, and raw data tables .
Q. Q9. How to address ethical considerations in human studies involving this compound?
- Informed consent : Disclose risks/benefits of serum collection for lipidomic analysis .
- Data anonymization : Remove identifiers from publicly shared datasets .
Q. Emerging Research Trends
Q. Q10. What novel techniques are emerging for this compound detection and functional analysis?
- High-resolution MS : Orbitrap-based systems (e.g., Thermo Fisher Q Exactive) enable untargeted FAHFA profiling .
- Single-cell lipidomics : Resolve this compound distribution in adipose tissue subpopulations .
- AI-driven modeling : Predict isomer-specific interactions using molecular dynamics simulations .
Properties
Molecular Formula |
C34H66O4 |
---|---|
Molecular Weight |
538.9 g/mol |
IUPAC Name |
13-hexadecanoyloxyoctadecanoic acid |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-8-9-10-11-12-13-17-20-23-27-31-34(37)38-32(28-24-6-4-2)29-25-21-18-15-14-16-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) |
InChI Key |
XCOROKUALFOQRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.